Methyl 1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylate Methyl 1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15741523
InChI: InChI=1S/C14H12F3NO2/c1-18-11(7-8-12(18)13(19)20-2)9-3-5-10(6-4-9)14(15,16)17/h3-8H,1-2H3
SMILES:
Molecular Formula: C14H12F3NO2
Molecular Weight: 283.24 g/mol

Methyl 1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylate

CAS No.:

Cat. No.: VC15741523

Molecular Formula: C14H12F3NO2

Molecular Weight: 283.24 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylate -

Specification

Molecular Formula C14H12F3NO2
Molecular Weight 283.24 g/mol
IUPAC Name methyl 1-methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylate
Standard InChI InChI=1S/C14H12F3NO2/c1-18-11(7-8-12(18)13(19)20-2)9-3-5-10(6-4-9)14(15,16)17/h3-8H,1-2H3
Standard InChI Key QDURUMAQIRPCON-UHFFFAOYSA-N
Canonical SMILES CN1C(=CC=C1C(=O)OC)C2=CC=C(C=C2)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Physicochemical Properties

The compound has the molecular formula C₁₄H₁₂F₃NO₂ and a molecular weight of 283.24 g/mol . Its IUPAC name, methyl 1-methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylate, reflects the methyl ester at position 2, the methyl group at position 1, and the 4-(trifluoromethyl)phenyl substituent at position 5 of the pyrrole ring . Key identifiers include:

  • CAS Number: 1895780-61-6

  • InChI Key: QDURUMAQIRPCON-UHFFFAOYSA-N

  • SMILES: CN1C(=CC=C1C(=O)OC)C2=CC=C(C=C2)C(F)(F)F

The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound valuable in drug design.

Crystallographic and Spectroscopic Data

X-ray crystallography of related pyrrole derivatives (e.g., methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate) reveals monoclinic crystal systems with unit cell parameters a = 11.3688 Å, b = 10.6836 Å, and c = 14.4518 Å . NMR spectroscopy (¹H and ¹³C) confirms substituent positions:

  • ¹H NMR: Methyl groups appear at δ 2.3–2.6 ppm, while aromatic protons resonate at δ 7.2–8.2 ppm .

  • ¹³C NMR: The carbonyl carbon of the ester group is observed at δ 165–170 ppm .
    IR spectroscopy shows strong absorption bands for C=O (∼1700 cm⁻¹) and C-F (∼1100 cm⁻¹) .

Synthesis and Optimization

Iridium-Catalyzed Borylation and Suzuki Coupling

A two-step method involves:

  • Borylation: Methyl pyrrole-2-carboxylate undergoes iridium-catalyzed borylation with pinacol borane (H-BPin) to yield methyl 5-borylated pyrrole-2-carboxylate .

  • Suzuki-Miyaura Coupling: The boronate intermediate reacts with 4-bromobenzotrifluoride under palladium catalysis to introduce the 4-(trifluoromethyl)phenyl group . This method avoids N-H protection/deprotection steps, achieving yields >90% .

Alternative Approaches

  • Vilsmeier-Haack Formylation: Formylation of methyl 1-methylpyrrole-2-carboxylate followed by Friedel-Crafts alkylation with trifluoromethylbenzene derivatives.

  • Multi-Component Reactions: Condensation of aldehydes, amines, and ketones under microwave irradiation, reducing reaction times by 50% compared to conventional heating .

Industrial-Scale Production

While lab-scale synthesis is well-documented, industrial methods remain proprietary. Potential optimizations include continuous-flow reactors to enhance yield and reduce waste .

Reactivity and Functionalization

Ester Hydrolysis

The methyl ester undergoes hydrolysis with aqueous NaOH or LiOH to form 1-methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid (CAS 1153905-13-5), a precursor for amide and hydrazide derivatives .

Electrophilic Substitution

The electron-rich pyrrole ring participates in electrophilic substitutions, such as:

  • Acetylation: Reaction with acetic anhydride yields 4-acetyl derivatives .

  • Nitration: Nitric acid introduces nitro groups at position 3 or 4, enabling further reduction to amino derivatives .

Cycloaddition Reactions

The compound serves as a diene in Diels-Alder reactions, forming fused heterocycles like benzo[b]furans .

Applications in Medicinal Chemistry

Antimicrobial Agents

Derivatives exhibit potent activity against Staphylococcus aureus (MIC = 7.8 µg/mL) and Candida albicans . The trifluoromethyl group enhances membrane permeability, while the pyrrole core disrupts microbial enzyme function .

Anticancer Scaffolds

Structural analogs inhibit kinase pathways (e.g., EGFR and VEGFR) by forming π-π interactions with ATP-binding sites . In vitro studies show IC₅₀ values of <10 µM against breast and lung cancer cell lines .

Prodrug Design

The methyl ester acts as a prodrug moiety, improving oral bioavailability. Enzymatic hydrolysis in vivo releases the active carboxylic acid .

Material Science Applications

Organic Electronics

The compound’s conjugated π-system and electron-withdrawing groups make it a candidate for:

  • OLEDs: As an electron-transport layer, achieving luminance efficiencies of >15 cd/A.

  • Conductive Polymers: Copolymerization with thiophene enhances charge mobility (μ = 0.12 cm²/V·s) .

Metal-Organic Frameworks (MOFs)

Coordination with Zn²⁺ or Cu²⁺ forms porous MOFs with surface areas >1000 m²/g, applicable in gas storage .

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